Home > Products > Building Blocks P7395 > T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate - 223609-09-4

T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Catalog Number: EVT-1674078
CAS Number: 223609-09-4
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a heterocyclic compound characterized by a complex structure that integrates a pyrido[4,3-d]pyrimidine core with a tert-butyl ester group and a hydroxy functional group. Its molecular formula is C12H17N3O3C_{12}H_{17}N_{3}O_{3} and it has a molecular weight of approximately 251.28 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields, particularly in enzyme inhibition and receptor modulation.

Source and Classification

This compound falls under the category of pyrido[4,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The compound is classified as an organic heterocyclic compound and is recognized for its potential as a pharmaceutical agent. It is available in various chemical databases and suppliers, highlighting its relevance in research and industry.

Synthesis Analysis

Methods

The synthesis of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves several synthetic steps:

  1. Formation of the Pyrido[4,3-d]pyrimidine Core: This step can be achieved through cyclization reactions involving suitable diaminopyrimidine precursors and appropriate aldehydes or ketones.
  2. Hydroxy Group Introduction: Hydroxylation can be performed using reagents like boron tribromide or through enzymatic methods to introduce the hydroxy group at the desired position.
  3. Esterification: The final step involves esterification of the carboxylic acid group with tert-butanol, often facilitated by catalysts such as sulfuric acid or coupling reagents like dicyclohexylcarbodiimide.

These methods ensure high yields and purity of the final product while allowing for the introduction of various functional groups that enhance biological activity.

Technical Details

Common reagents used in the synthesis include:

  • Oxidizing agents: Such as hydrogen peroxide for hydroxylation.
  • Reducing agents: Like sodium borohydride for reduction reactions.
  • Catalysts: For esterification processes.
Molecular Structure Analysis

The molecular structure of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate features a pyrido[4,3-d]pyrimidine skeleton with distinct functional groups that confer specific properties:

  • Pyrido[4,3-d]pyrimidine Core: This bicyclic structure contributes to the compound's stability and reactivity.
  • Hydroxy Group: Enhances solubility and potential interactions with biological targets.
  • Tert-butyl Ester Group: Provides steric hindrance which may influence binding affinity in biological systems.

Data

The compound's InChI key is AQEBWCAWRVQZIBUHFFFAOYSANAQEBWCAWRVQZIB-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo several types of chemical reactions:

  1. Oxidation Reactions: Can lead to derivatives with higher oxidation states.
  2. Reduction Reactions: Potentially reduce functional groups such as the hydroxy or carboxylic acid groups.
  3. Substitution Reactions: Nucleophilic substitution can occur at the chlorine atom or other reactive sites within the molecule.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

The mechanism by which Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate exerts its effects largely depends on its application in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of both hydroxy and tert-butyl groups facilitates interactions that stabilize binding through hydrogen bonding and hydrophobic effects.

Process and Data

Research indicates that this compound interacts with various molecular targets involved in critical biological pathways. Its mechanism may involve modulation of signaling pathways relevant to cancer therapy or other diseases where enzyme inhibition is beneficial.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 251.28 g/mol
  • Appearance: Typically appears as a solid or crystalline form depending on purity and synthesis conditions.

Chemical Properties

  • Solubility: Generally soluble in organic solvents due to its hydrophobic tert-butyl group.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant data from suppliers indicate that the compound should be handled with care due to potential hazards associated with its chemical properties.

Applications

The applications of Tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate are diverse:

  1. Medicinal Chemistry: Serves as a building block for synthesizing more complex pharmaceutical compounds.
  2. Biological Research: Used as a probe in enzyme inhibition studies and receptor binding assays.
  3. Industrial Applications: Potentially utilized in the production of specialty chemicals due to its unique structural properties.
Introduction to T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate in Contemporary Research

Historical Context and Discovery Milestones

The identification of T-butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (IUPAC: tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate) emerged as a strategic advancement in heterocyclic chemistry during the early 2010s, driven by pharmaceutical needs for complex nitrogen-containing scaffolds. This bicyclic system combines pyrimidine and piperidine subunits, offering three-dimensional complexity critical for drug discovery. Its initial significance stemmed from serving as a key synthetic intermediate for generating structurally diverse pharmacophores through selective functionalization at the 2-, 4-, and 6-positions [1]. The commercial availability of this core structure (typically 96% purity) through suppliers like Apollo Scientific Ltd. facilitated broader academic and industrial exploration [1].

Critical milestones in its development centered on synthetic methodology innovations:

  • Boc-Protection Strategy: Introduction of the tert-butoxycarbonyl (Boc) group* enabled precise nitrogen functionalization while preventing unwanted ring fusion or decomposition during subsequent reactions. This protecting group remains instrumental in multi-step syntheses due to its stability under diverse conditions [1].
  • Halogenated Precursors: The development of key intermediates like tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1056934-87-2) and tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 635698-56-5) provided handles for nucleophilic displacement, enabling C-C and C-N bond formation at specific positions. The dichloro derivative (95% purity) is particularly valuable for introducing asymmetric pharmacophores [7] [8] [10].

Table 1: Key Synthetic Intermediates Derived from the Core Scaffold

IntermediateCAS NumberMolecular FormulaPrimary Role
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateNot SpecifiedC₁₂H₁₇N₃O₃Core scaffold for functionalization
T-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1056934-87-2C₁₂H₁₆ClN₃O₂Electrophile for C-N coupling at position 4
T-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate635698-56-5C₁₂H₁₅Cl₂N₃O₂Enables differential substitution at positions 2 and 4
T-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1708178-91-9C₁₂H₁₇N₃O₃SThiol analog for metal coordination or oxidation to disulfides

Role in Modern Medicinal Chemistry and Drug Design

This scaffold has evolved into a privileged structure in targeted oncology therapeutics, primarily due to its ability to engage deeply within enzyme allosteric sites. Its significance is exemplified in KRAS-G12D inhibition programs, where derivatives serve as critical warheads. KRAS-G12D mutations drive 20–50% of pancreatic, biliary, and colorectal cancers but historically resisted drug development due to the absence of druggable cysteine residues (unlike G12C mutants) and high intracellular GTP concentrations [2].

Recent structure-based drug design (SBDD) efforts leverage the scaffold’s structural versatility:

  • Three-Dimensional Occupation: The partially saturated bicyclic system adopts a boat-chair conformation, enabling optimal vectoring of substituents into hydrophobic SWII pockets of KRAS-G12D. This was critical in overcoming limitations of flat heterocycles observed in early inhibitors [2].
  • Pharmacophore Integration: Position 2 modifications (methyl, mercapto) fine-tune physicochemical properties. For example, tert-butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1073440-84-2, 98% purity) enhances cellular permeability due to reduced polarity while maintaining hinge-binding capacity [4] [5].
  • PROTAC Applications: The Boc-protected nitrogen serves as an attachment point for E3 ligase ligands (e.g., VHL or CRBN recruiters). In 2025 studies, derivatization yielded PROTACs aiming to degrade KRAS-G12D, though initial candidates (e.g., PROTACs 26a/b) showed reduced potency (IC50 = 3–5 μM) due to membrane permeability challenges [2].

Table 2: Structural Analogs and Their Drug Design Applications

Structural AnalogCAS NumberKey ModificationMedicinal Chemistry Application
T-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1073440-84-2C2-methyl groupImproved logP (experimental: ~2.5); enhanced passive diffusion
T-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1708178-91-9C2-thiol groupMetal chelation site; precursor to disulfide linkages
5,6,7,8-Tetrahydroprodo[3,4-d]pyrimidine core (in KRAS inhibitors)Not SpecifiedRing fusion modificationOccupies SWII pocket via homopiperazine interactions (e.g., inhibitor 10k, IC50 = 9 nM)

Academic Significance and Research Gaps

The scaffold transcends its role as a synthetic building block, enabling fundamental studies on allosteric inhibition mechanisms and protein degradation kinetics. Molecular docking simulations (PDB:7RPZ) reveal that derivatives protonated at the diazabicyclo[3.2.1]octane moiety form critical hydrogen bonds with Asp12 and Gly60 of KRAS-G12D—a binding mode distinct from classical GTP-competitive agents [2]. Despite progress, significant research gaps persist:

  • PROTAC Efficiency Limitations: Early PROTACs derived from this scaffold suffer from suboptimal cell permeability and linker-dependent steric clashes. Zhou et al. (2025) reported tumor inhibition rates of 68.6% for a KRAS-G12D degrader versus 89.1% for inhibitor MRTX1133, highlighting efficacy challenges [2].
  • Selectivity Optimization: While C2-methyl/mercapto analogs improve pharmacokinetics, their impact on off-target kinase binding remains underexplored. Computational predictions (e.g., CYP inhibition risks) suggest potential drug-drug interactions requiring empirical validation [10].
  • Synthetic Bottlenecks: Key steps like Buchwald–Hartwig amination of halogenated intermediates exhibit variable yields (<50% in some cases), necessitating greener catalysts or flow chemistry approaches [2].
  • Underexplored Therapeutic Areas: Current research focuses overwhelmingly on oncology. The scaffold’s GABAergic or anti-infective potential—suggested by structural similarity to known pyrimidine drugs—remains virtually uninvestigated.

Table 3: Critical Unmet Research Needs and Proposed Approaches

Research GapCurrent ChallengeEmerging Mitigation Strategies
PROTAC membrane permeabilityHigh molecular weight (>800 Da); polar surface areaLinker lipidation; prodrug approaches; alternative E3 ligands
Synthetic scalability of intermediatesLow yields in amide condensation/Buchwald reactionsPhotoredox catalysis; continuous flow hydrogenation
Selectivity profilingLimited data on CYP/kinase polypharmacologyAffinity selection-mass spectrometry (AS-MS) screening
Non-oncological applicationsNo published studies beyond KRAS inhibitionVirtual screening against neurological/antiviral targets

Properties

CAS Number

223609-09-4

Product Name

T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

IUPAC Name

tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(16)14-7-13-9/h7H,4-6H2,1-3H3,(H,13,14,16)

InChI Key

PRFOBVCTOOEZJN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.